molecular formula C16H16O3 B2406837 p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde CAS No. 1179303-28-6

p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde

Cat. No.: B2406837
CAS No.: 1179303-28-6
M. Wt: 256.301
InChI Key: XHMQWMYHNAYUFL-UHFFFAOYSA-N
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Description

p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,4-dimethoxyphenyl group and an alpha-methyl group

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)14-8-9-15(18-2)16(10-14)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMQWMYHNAYUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate alpha-methylbenzaldehyde precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with alpha-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antimicrobial, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, fragrances, and polymers .

Mechanism of Action

The mechanism of action of p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde is unique due to its specific substitution pattern and the presence of both methoxy groups and an alpha-methyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

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